

Quantum Chemical Insights into the Molecular Architecture of Carvoxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carvoxime
Cat. No.:	B7783262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **Carvoxime**, a derivative of the naturally occurring monoterpene carvone. By integrating experimental crystallographic data with quantum chemical calculations, we offer a comprehensive understanding of its three-dimensional geometry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing both foundational data and detailed methodologies for further investigation.

Molecular Structure of Carvoxime: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For **Carvoxime** ($C_{10}H_{15}NO$), this structure has been elucidated through single-crystal X-ray diffraction, providing a highly accurate experimental benchmark.^[1] To complement this, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the molecule's geometry in a gaseous state, free from crystal packing forces.

Here, we present a comparison of the key geometric parameters of I-**Carvoxime** as determined by X-ray crystallography and those predicted by DFT calculations. The computational results

are based on a representative DFT study of a closely related carvone-based oxime, employing the B3LYP functional with a 6-311(d,p) basis set.

Bond Lengths

The table below summarizes the experimentally determined and computationally predicted bond lengths for selected bonds in the **Carvoxime** molecule. The data is presented in Angstroms (Å).

Bond	Atom 1	Atom 2	Experimental (Å) [1]	Computational (Å)
C=N	C1	N1	1.276	1.289
N-O	N1	O1	1.408	1.395
C-C (ring)	C1	C6	1.487	1.491
C=C (ring)	C2	C3	1.334	1.341
C-C (isopropenyl)	C4	C7	1.513	1.518
C=C (isopropenyl)	C7	C8	1.473	1.479

Bond Angles

The bond angles, presented in degrees (°), provide insight into the local geometry around each atom.

Angle	Atom 1	Atom 2	Atom 3	Experimental (°) [1]	Computational (°)
C-N-O	C1	N1	O1	111.5	111.2
C-C=N	C6	C1	N1	116.3	116.8
C=C-C (ring)	C3	C2	C1	123.8	123.5
C-C-C (ring)	C5	C4	C7	110.1	110.5

Dihedral Angles

Dihedral angles describe the conformation of the molecule, particularly the orientation of different functional groups relative to one another.

Dihedral Angle	Atom 1	Atom 2	Atom 3	Atom 4	Experimental (°)[1]	Computational (°)
C6-C1-N1-O1	C6	C1	N1	O1	179.5	179.8
C2-C1-C6-C5	C2	C1	C6	C5	-16.8	-17.2
C3-C4-C7-C8	C3	C4	C7	C8	-121.7	-122.1

Methodologies and Experimental Protocols

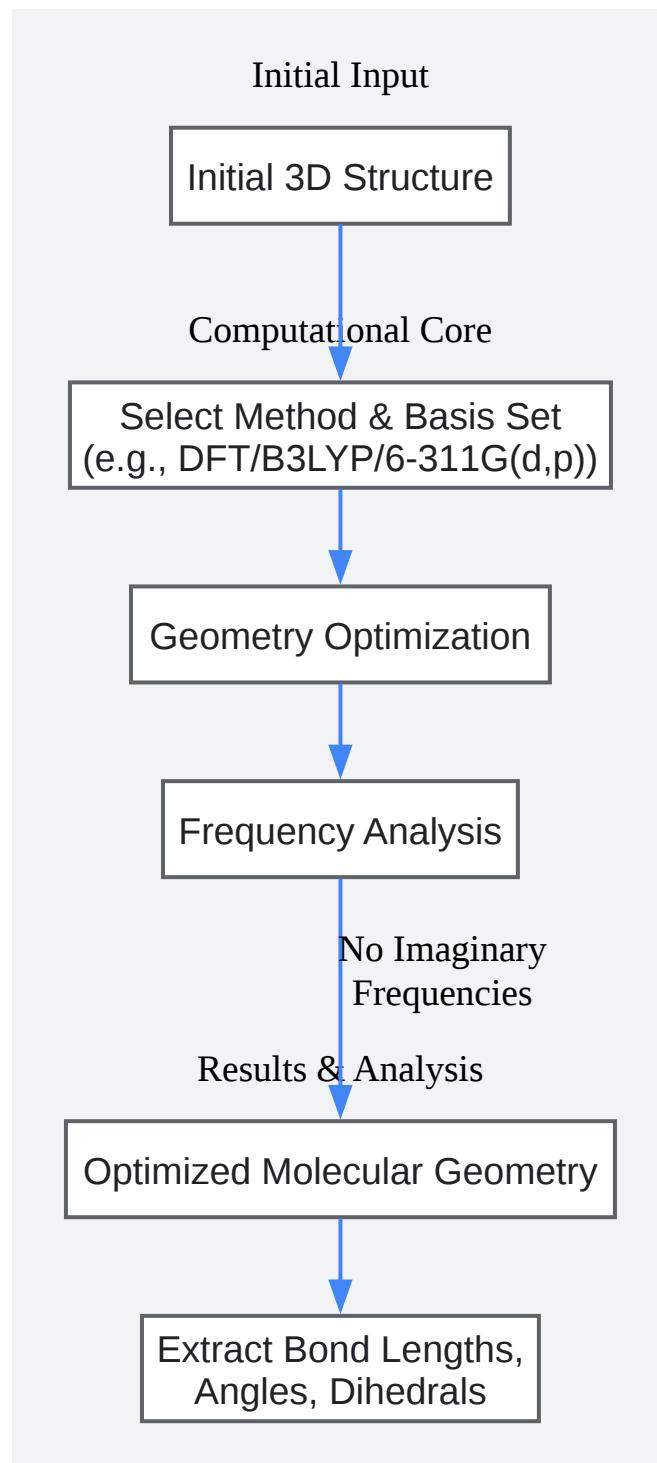
A clear understanding of the methods used to obtain the structural data is crucial for its correct interpretation and for designing future studies.

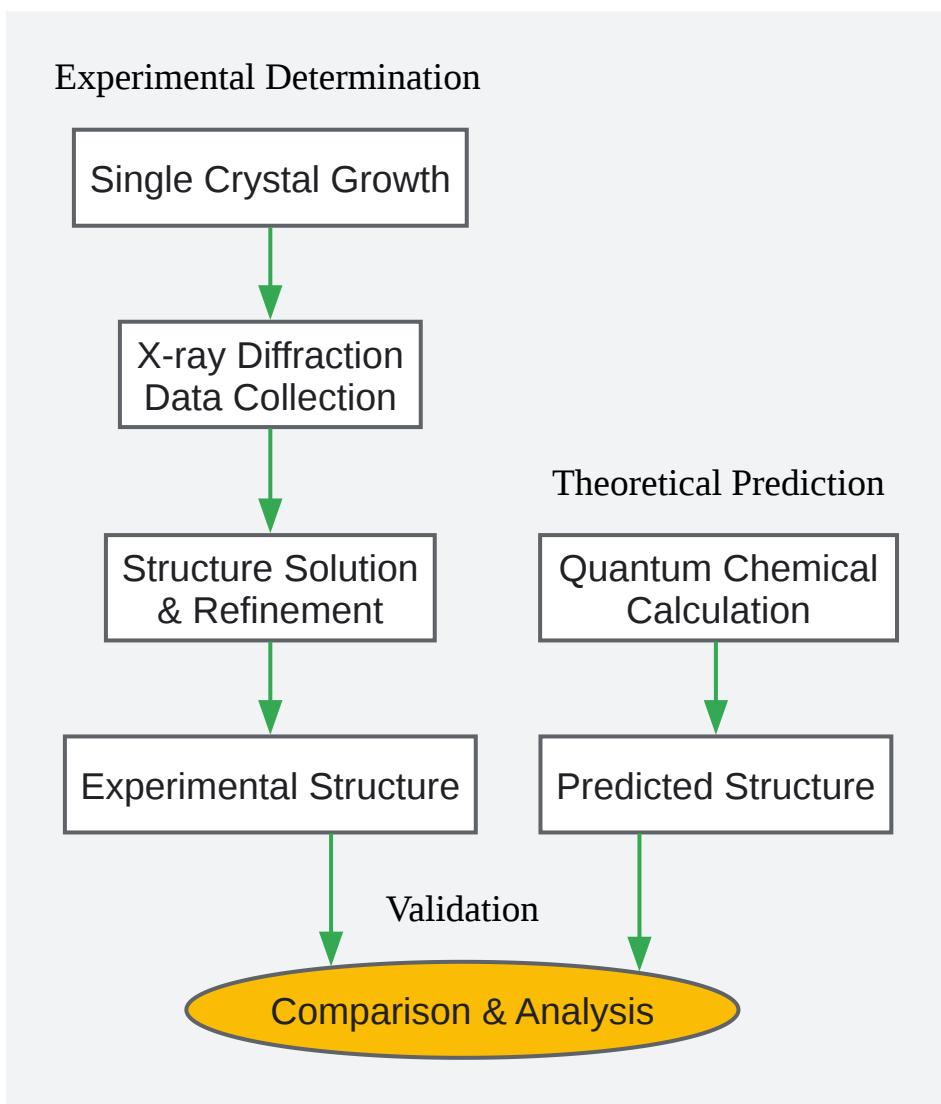
Quantum Chemical Calculations Protocol

The computational data presented serves as a representative example of a typical workflow for determining the optimized geometry of a molecule like **Carboxime**.

- Initial Structure Generation: A 3D model of the **Carboxime** molecule is constructed using molecular modeling software. The initial geometry can be based on known structural motifs or generated using standard bond lengths and angles.
- Method and Basis Set Selection: The choice of computational method and basis set is critical for achieving a balance between accuracy and computational cost. For molecules of this size, Density Functional Theory (DFT) is a widely used and reliable approach. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a good choice for providing a flexible description of the electron density.

- Geometry Optimization: The initial structure is then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.
- Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable minimum.
- Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.


Experimental Protocol: Single-Crystal X-ray Diffraction


The experimental data for I-**Carvoxime** was obtained through single-crystal X-ray diffraction.[\[1\]](#) The general protocol for such an experiment is as follows:

- Crystal Growth: High-quality single crystals of the compound of interest are grown. For I-**Carvoxime**, this was achieved by slow evaporation from a methanol-water solution.[\[1\]](#)
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. To prevent sublimation, the **Carvoxime** crystal was sealed in a glass capillary.[\[1\]](#)
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For I-**Carvoxime**, Mo K α radiation was used, and 1043 independent intensities were measured.[\[1\]](#)
- Structure Solution and Refinement: The collected diffraction data is used to determine the arrangement of atoms in the crystal lattice. The initial model of the structure is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The structure of I-**Carvoxime** was refined to a final R-factor of 0.039.[\[1\]](#)
- Data Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Visualization of Methodological Workflows

To further clarify the processes involved in determining the molecular structure of **Carvoxime**, the following diagrams illustrate the key workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum Chemical Insights into the Molecular Architecture of Carboxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b7783262#quantum-chemical-calculations-for-carboxime-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com